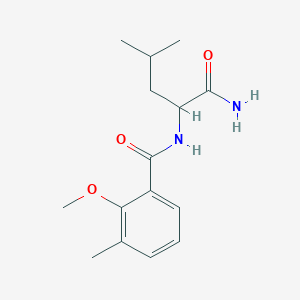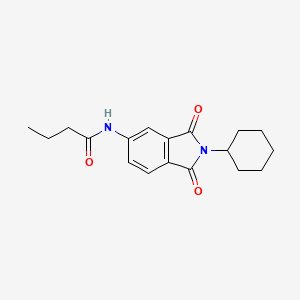
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a key enzyme in the process of neddylation, which is a post-translational modification that regulates the activity of a wide range of proteins involved in cell cycle regulation, DNA damage response, and signal transduction. MLN4924 has been shown to have potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide exerts its anticancer activity by inhibiting the neddylation pathway. Neddylation is a post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This modification regulates the activity of a wide range of proteins involved in cell cycle regulation, DNA damage response, and signal transduction. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide inhibits the activity of the NAE enzyme, which is responsible for activating NEDD8. This results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have potent anticancer activity in both in vitro and in vivo models. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the neddylation pathway. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has also been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders. However, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have some limitations for lab experiments, such as its instability in aqueous solutions and its potential toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has several advantages for lab experiments, such as its potent anticancer activity, its ability to synergize with other anticancer agents, and its potential therapeutic applications in other diseases. However, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide also has some limitations for lab experiments, such as its instability in aqueous solutions and its potential toxicity to normal cells. These limitations need to be taken into consideration when designing experiments using N~2~-(2-methoxy-3-methylbenzoyl)leucinamide.
Direcciones Futuras
There are several future directions for research on N~2~-(2-methoxy-3-methylbenzoyl)leucinamide. One direction is to investigate the mechanism of action of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide in more detail, particularly the downstream targets of the neddylation pathway that are responsible for its anticancer activity. Another direction is to explore the potential therapeutic applications of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide in other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide and to develop more stable and less toxic analogs of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide for clinical use.
Métodos De Síntesis
The synthesis of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of leucine with a tert-butyl ester group. The protected leucine is then coupled with 2-methoxy-3-methylbenzoyl chloride to form the benzoyl-leucine intermediate. The benzoyl-leucine intermediate is then subjected to a series of reactions, including deprotection of the tert-butyl ester group, amidation with ammonia, and cyclization to form the final product, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide.
Aplicaciones Científicas De Investigación
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been extensively studied for its anticancer activity in preclinical and clinical studies. It has been shown to have potent activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has also been shown to synergize with other anticancer agents, such as DNA-damaging agents and proteasome inhibitors, to enhance their anticancer activity. In addition to its anticancer activity, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.
Propiedades
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)8-12(14(16)18)17-15(19)11-7-5-6-10(3)13(11)20-4/h5-7,9,12H,8H2,1-4H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBZLLUJDAWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(CC(C)C)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-methoxy-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)



![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)

![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B5202183.png)
![N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5202187.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
![1-(1H-benzimidazol-2-ylmethyl)-4-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5202215.png)
![2-{2-amino-6-[(4-nitrobenzyl)thio]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5202221.png)
![N-(4-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5202223.png)